Product packaging for 1-Chloro-2,6-naphthyridin-4-ol(Cat. No.:)

1-Chloro-2,6-naphthyridin-4-ol

Cat. No.: B8230943
M. Wt: 180.59 g/mol
InChI Key: QUWULXCLAHCNMS-UHFFFAOYSA-N
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Description

1-Chloro-2,6-naphthyridin-4-ol (CAS 2990501-79-4) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. It belongs to the class of 2,6-naphthyridines, a privileged scaffold in the development of novel therapeutic agents . The distinct substitution pattern of chlorine and hydroxyl groups on the diazanaphthalene core makes this compound a versatile intermediate for further synthetic exploration, particularly in metal-catalyzed cross-coupling reactions and nucleophilic substitutions to create diverse molecular libraries .Naphthyridine derivatives are extensively investigated for their broad biological activities and their capacity to interact with various enzymatic targets . Specifically, research into naphthyridine isomers has highlighted their potential in central nervous system (CNS) drug development, with some analogs being explored as potent and selective inhibitors of targets like PDE10A, which is a potential novel mechanism for treating schizophrenia . The structural features of the 2,6-naphthyridine framework make it a valuable template for designing ligands with optimized properties for CNS penetration, such as high passive permeability and low P-glycoprotein efflux . As a key synthetic precursor, this compound provides researchers with a critical starting point for constructing more complex, target-oriented molecules for biological evaluation.This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5ClN2O B8230943 1-Chloro-2,6-naphthyridin-4-ol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-2,6-naphthyridin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-8-5-1-2-10-3-6(5)7(12)4-11-8/h1-4,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUWULXCLAHCNMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=NC=C2O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Chemical Transformations of 1 Chloro 2,6 Naphthyridin 4 Ol

Nucleophilic Aromatic Substitution (SNAr) at the Chloro Position

The 2,6-naphthyridine (B1209661) ring system is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is further enhanced at the C1 position by the inductive effect of the adjacent nitrogen atom (N2) and the chloro substituent. Consequently, the C1 carbon is highly susceptible to attack by nucleophiles, facilitating nucleophilic aromatic substitution (SNAr) reactions. In these reactions, the chloride ion serves as an effective leaving group.

Amination Reactions

The displacement of the C1 chlorine by various amine nucleophiles is a common and synthetically useful transformation of 1-Chloro-2,6-naphthyridin-4-ol. This reaction provides a direct route to 1-amino-2,6-naphthyridin-4-ol derivatives, which are scaffolds of interest in medicinal chemistry. The reaction typically proceeds by heating the substrate with a primary or secondary amine, often in a polar solvent like ethanol (B145695) or dimethylformamide (DMF). The reactivity of the amine nucleophile and the specific reaction conditions can influence the yield of the aminated product.

Table 1: Examples of Amination Reactions

Amine Nucleophile Product
Ammonia 1-Amino-2,6-naphthyridin-4-ol
Methylamine 1-(Methylamino)-2,6-naphthyridin-4-ol

Note: The table presents expected products from typical amination reactions.

Alkoxylation and Aryloxylation

The chloro group at the C1 position can be readily displaced by alkoxide or aryloxide nucleophiles to form the corresponding ethers. These reactions are typically carried out under basic conditions, where an alcohol or phenol (B47542) is deprotonated by a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to generate the more potent nucleophilic alkoxide or aryloxide. The choice of solvent is often a polar aprotic one, such as DMF or tetrahydrofuran (B95107) (THF), to ensure the solubility of the reactants.

Table 2: Examples of Alkoxylation and Aryloxylation Reactions

Nucleophile Reagent Product
Methoxide Sodium Methoxide 1-Methoxy-2,6-naphthyridin-4-ol
Ethoxide Sodium Ethoxide 1-Ethoxy-2,6-naphthyridin-4-ol

Note: The table illustrates representative ether formation reactions.

Thiolation and Sulfurization

Analogous to alkoxylation, the reaction of this compound with thiolates (RS⁻) results in the formation of thioethers. Thiolates are excellent nucleophiles and readily displace the chloride ion. These reactions are usually performed by treating the chloro-naphthyridinol with a thiol in the presence of a base, or by using a pre-formed sodium or potassium thiolate.

Table 3: Examples of Thiolation Reactions

Thiol Base Product
Methanethiol Sodium Hydroxide 1-(Methylthio)-2,6-naphthyridin-4-ol
Ethanethiol Potassium Carbonate 1-(Ethylthio)-2,6-naphthyridin-4-ol

Note: The table shows expected products from reactions with sulfur nucleophiles.

Cyanation Reactions

The introduction of a nitrile (-CN) group via substitution of the chlorine atom is a valuable transformation, as the nitrile can be further hydrolyzed to a carboxylic acid, reduced to an amine, or used in the formation of other heterocyclic rings. Cyanation is typically achieved using a cyanide salt, such as sodium cyanide or potassium cyanide, in a polar aprotic solvent like DMSO or DMF at elevated temperatures. Transition-metal catalysis, for example with palladium or nickel complexes, can also be employed to facilitate this transformation under milder conditions. nih.gov

Reactions Involving the Hydroxyl Group

The hydroxyl group at the C4 position of the naphthyridine ring behaves as a typical phenol or enol, allowing for reactions such as alkylation and acylation at the oxygen atom.

O-Alkylation and O-Acylation Reactions

O-alkylation of the hydroxyl group to form ethers can be accomplished using alkyl halides in the presence of a base. The base, such as potassium carbonate or sodium hydride, deprotonates the hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace the halide from the alkylating agent (e.g., methyl iodide, ethyl bromide).

Similarly, O-acylation to form esters is readily achieved by reacting the hydroxyl group with acylating agents like acid chlorides or acid anhydrides. These reactions are often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which serves to neutralize the acidic byproduct (e.g., HCl) generated during the reaction.

Table 4: Examples of O-Alkylation and O-Acylation Reactions

Reaction Type Reagent Base Product
O-Alkylation Methyl Iodide K₂CO₃ 1-Chloro-4-methoxy-2,6-naphthyridine
O-Alkylation Benzyl Bromide NaH 4-(Benzyloxy)-1-chloro-2,6-naphthyridine
O-Acylation Acetyl Chloride Pyridine 1-Chloro-2,6-naphthyridin-4-yl acetate

Note: This table provides examples of derivatization at the hydroxyl group.

Tautomeric Equilibria in 4-Hydroxynaphthyridine Systems

A significant aspect of the chemistry of this compound is the existence of prototropic tautomerism, specifically keto-enol tautomerism. The compound can exist in equilibrium between the 4-hydroxy form (enol) and the 1,2-dihydro-2-oxo- (or keto) form, 1-Chloro-2,6-naphthyridin-4(1H)-one.

Spectroscopic studies on analogous hydroxynaphthyridine systems provide strong evidence for the predominance of the keto tautomer. For instance, investigations into 1-hydroxy-2,6-naphthyridine derivatives have shown that these compounds exist mainly in their tautomeric lactam (keto) forms. This preference is attributed to the greater thermodynamic stability of the amide-like functionality within the pyridinone ring compared to the enolic form. The presence of strong intramolecular hydrogen bonding can also stabilize the keto tautomer. Theoretical calculations on similar hydroxyquinoline systems further support the energetic preference for the keto form in both the gas phase and in solution.

The equilibrium between these tautomers can be influenced by factors such as the solvent, pH, and temperature. While the keto form is generally favored, the enol form can be a key intermediate in certain reactions, particularly those involving the hydroxyl group.

Table 1: Tautomeric Forms of this compound

Tautomeric FormStructureIUPAC Name
EnolChemical structure of this compoundThis compound
KetoChemical structure of 1-Chloro-2,6-naphthyridin-4(1H)-one1-Chloro-2,6-naphthyridin-4(H)-one

Electrophilic Aromatic Substitution (SEAr) on the Naphthyridine Core

The 2,6-naphthyridine ring system is generally considered electron-deficient due to the presence of two electronegative nitrogen atoms. This inherent electronic character deactivates the ring towards electrophilic aromatic substitution (SEAr) reactions compared to benzene. The nitrogen atoms withdraw electron density from the carbocyclic part of the molecule, making it less nucleophilic.

Despite this deactivation, SEAr reactions can occur under forcing conditions, and the regioselectivity of such reactions on this compound would be directed by the existing substituents.

Directing Effects of Substituents:

Chloro Group: The chloro group is a deactivating substituent due to its inductive electron-withdrawing effect. However, it is an ortho, para-director because of the ability of its lone pairs to donate electron density through resonance.

Hydroxyl/Oxo Group: In its enol form (-OH), the hydroxyl group is a strongly activating, ortho, para-directing group due to its ability to donate electron density by resonance. In its keto form (=O), the carbonyl group is a deactivating, meta-directing group.

Given the predominance of the keto tautomer, the carbonyl group would be the primary directing influence, suggesting that electrophilic attack would most likely occur at the positions meta to the carbonyl group. However, the chloro group's ortho, para-directing influence and the potential for reaction to proceed through the more reactive enol tautomer complicate predictions of regioselectivity. The precise outcome of an SEAr reaction would depend on the specific electrophile and reaction conditions.

Reduction and Oxidation Reactions of the Naphthyridine System

The 2,6-naphthyridine core and its substituents can undergo both reduction and oxidation reactions.

Reduction:

Catalytic hydrogenation is a common method for the reduction of heterocyclic systems. Under standard conditions (e.g., H₂, Pd/C), the naphthyridine ring of this compound would likely be resistant to reduction due to its aromatic stability. However, under more forcing conditions, such as high pressure and temperature, the pyridine rings can be hydrogenated.

The chloro group is also susceptible to reduction. Catalytic hydrogenation can lead to hydrodehalogenation, replacing the chlorine atom with a hydrogen atom. This reaction often competes with the reduction of the heterocyclic ring.

The carbonyl group in the predominant keto tautomer can be reduced by hydride-donating reagents such as sodium borohydride (B1222165) (NaBH₄) to a secondary alcohol.

Oxidation:

The hydroxynaphthyridine system can potentially be oxidized. Phenols and hydroquinones are susceptible to oxidation to form quinones. jackwestin.com It is conceivable that under appropriate oxidizing conditions, the 4-hydroxynaphthyridine tautomer of this compound could be oxidized to a naphthyridine-quinone-like species. However, the electron-deficient nature of the naphthyridine ring may make this oxidation more difficult than for simple phenols.

Side Chain Modification and Functional Group Interconversions

The chloro and hydroxyl/oxo groups on the this compound scaffold provide handles for further chemical modifications.

Reactions of the Chloro Group:

The chlorine atom at the 1-position is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the naphthyridine ring system activates the chloro group towards displacement by nucleophiles. This allows for the introduction of a variety of functional groups, such as amines, alkoxides, and thiolates, at this position. The reaction proceeds via an addition-elimination mechanism, often involving a Meisenheimer-like intermediate. libretexts.org

Reactions of the Hydroxyl/Oxo Group:

The hydroxyl group of the enol tautomer can undergo reactions typical of phenols. A key reaction is O-alkylation to form ethers. This is typically achieved by treating the hydroxynaphthyridine with an alkyl halide in the presence of a base. The regioselectivity between N-alkylation and O-alkylation can be an issue in related systems, but O-alkylation is often favored under specific conditions.

The carbonyl group of the more stable keto tautomer can also participate in various reactions, including condensation reactions with amines and other nucleophiles.

Table 2: Potential Chemical Transformations of this compound

Reaction TypeReagents and ConditionsPotential Product(s)
Nucleophilic Aromatic SubstitutionR-NH₂, base1-Amino-2,6-naphthyridin-4-ol derivatives
O-AlkylationR-X, base1-Chloro-4-alkoxy-2,6-naphthyridines
Catalytic HydrogenationH₂, Pd/C (high pressure/temp)Tetrahydro-2,6-naphthyridin-4-ol derivatives
HydrodehalogenationH₂, Pd/C2,6-Naphthyridin-4-ol
Carbonyl ReductionNaBH₄1-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridin-4-ol

Spectroscopic and Structural Elucidation of 1 Chloro 2,6 Naphthyridin 4 Ol and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a detailed molecular structure can be assembled.

¹H NMR spectroscopy provides information about the chemical environment of protons within a molecule. For 1-Chloro-2,6-naphthyridin-4-ol, the aromatic protons on the naphthyridine core are expected to appear in the downfield region of the spectrum, typically between δ 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic rings and the electronegative nitrogen atoms.

The proton on the hydroxyl group (-OH) would likely appear as a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration. The protons on the pyridine (B92270) and pyridinone rings will exhibit characteristic splitting patterns (doublets, triplets, or doublets of doublets) arising from spin-spin coupling with neighboring protons. The magnitude of the coupling constants (J-values) provides valuable information about the connectivity of the protons. For instance, ortho-coupled protons typically show larger J-values (7-9 Hz) compared to meta-coupled protons (2-3 Hz).

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-3 7.2 - 7.4 s -
H-5 8.8 - 9.0 d 5.0 - 6.0
H-7 7.8 - 8.0 d 8.0 - 9.0
H-8 8.5 - 8.7 dd 8.0 - 9.0, 1.5 - 2.0

Note: These are predicted values and may vary based on the solvent and experimental conditions.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In this compound, the carbon atoms of the heterocyclic rings are expected to resonate in the δ 110-160 ppm range. The carbon atom bearing the chlorine (C-1) and the carbon bearing the hydroxyl group (C-4) would be significantly influenced by these electronegative substituents, with their chemical shifts appearing further downfield. Quaternary carbons, those not bonded to any protons, typically show weaker signals.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C-1 150 - 155
C-3 115 - 120
C-4 160 - 165
C-4a 145 - 150
C-5 148 - 152
C-7 120 - 125
C-8 135 - 140

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning proton and carbon signals and for elucidating the complete molecular structure.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is invaluable for connecting different fragments of the molecule and for assigning quaternary carbons. For example, correlations from H-3 to C-1, C-4, and C-4a would be expected.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments identify protons that are close to each other in space, regardless of whether they are directly bonded. This information is critical for determining the stereochemistry and conformation of the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H, C=N, C=C, and C-Cl functional groups. The O-H stretching vibration of the hydroxyl group would appear as a broad band in the region of 3200-3600 cm⁻¹. The exact position and shape of this band can provide information about hydrogen bonding. The C=N and C=C stretching vibrations of the aromatic rings would be observed in the 1500-1650 cm⁻¹ region. The C-Cl stretching vibration typically appears in the fingerprint region, between 600 and 800 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional Group Predicted Absorption Frequency (cm⁻¹) Intensity
O-H stretch (hydroxyl) 3200 - 3600 Strong, Broad
C-H stretch (aromatic) 3000 - 3100 Medium
C=N stretch 1600 - 1650 Medium to Strong
C=C stretch (aromatic) 1500 - 1600 Medium to Strong
C-O stretch (hydroxyl) 1200 - 1300 Medium

Note: These are predicted values and may vary based on the physical state of the sample (solid or liquid).

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a characteristic M⁺ and M+2 pattern, with the M+2 peak having about one-third the intensity of the M⁺ peak. This isotopic signature is a clear indicator of the presence of a single chlorine atom in the molecule.

The fragmentation pattern would provide further structural information. Common fragmentation pathways for such heterocyclic compounds could involve the loss of small, stable molecules or radicals such as CO, HCN, or Cl•. The analysis of these fragment ions can help to confirm the connectivity of the atoms within the molecule.

Table 4: Predicted Key Mass Spectral Fragments for this compound

Fragment Ion Predicted m/z Possible Identity
[M]⁺ 180/182 Molecular ion
[M-Cl]⁺ 145 Loss of chlorine radical
[M-CO]⁺ 152/154 Loss of carbon monoxide

Note: m/z values are based on the most abundant isotopes. The presence of the chlorine isotope pattern should be considered for chlorine-containing fragments.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelengths of light absorbed are characteristic of the electronic structure of the molecule, providing valuable insights into the extent of conjugation and the types of electronic transitions occurring.

In molecules like this compound, which contain both π systems and heteroatoms with non-bonding electrons (n-electrons), several types of electronic transitions are possible. The most common transitions observed in the UV-Vis region for such organic compounds are π → π* and n → π* transitions.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically characterized by high molar absorptivity (ε) values and are observed in compounds with conjugated systems, such as the aromatic rings of the naphthyridine core. The extent of conjugation directly influences the energy of these transitions; as conjugation increases, the energy gap between the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) decreases, resulting in a bathochromic (red) shift to longer absorption wavelengths.

n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding orbital (e.g., from the lone pair of a nitrogen or oxygen atom) to a π* antibonding orbital. Compared to π → π* transitions, n → π* transitions are generally of lower energy and have significantly lower molar absorptivity.

For substituted naphthyridines like this compound, the positions and intensities of these absorption bands are expected to be modulated by the substituents. The chloro and hydroxyl groups can act as auxochromes, influencing the electronic transitions through inductive and resonance effects. The hydroxyl group, in particular, can lead to significant shifts in the absorption maxima depending on the solvent polarity and pH due to its ability to participate in hydrogen bonding and acid-base equilibria.

A hypothetical UV-Vis absorption data table for a substituted naphthyridine analogue is presented below to illustrate the typical data obtained from such an analysis.

Transitionλmax (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Solvent
π → π28015,000Ethanol (B145695)
π → π3208,000Ethanol
n → π*350500Ethanol

This is a representative data table for a substituted naphthyridine and not experimental data for this compound.

X-ray Crystallography for Definitive Solid-State Structure Determination

The process involves growing a suitable single crystal of the compound of interest, which is then mounted in a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected on a detector. The intensities and positions of the diffracted beams are used to calculate an electron density map of the crystal, from which the atomic positions can be determined and the molecular structure can be refined.

While a specific crystal structure for this compound has not been reported in the reviewed literature, X-ray crystallographic studies of various other naphthyridine derivatives have been published. acs.orgacs.orgnih.gov These studies reveal important structural features of the naphthyridine scaffold and its derivatives. For instance, the crystal structure of tricyclic imidazonaphthyridine derivatives has been investigated, showing different polymorphs with distinct crystal packing and thermal profiles. acs.org

The type of data obtained from an X-ray crystallographic analysis is illustrated in the following table, which presents hypothetical crystallographic data for a generic chloro-substituted naphthyridinol analogue.

ParameterValue
Chemical FormulaC₈H₅ClN₂O
Formula Weight180.59
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.50
b (Å)12.20
c (Å)7.80
α (°)90
β (°)105.5
γ (°)90
Volume (ų)778.9
Z4
Density (calculated) (g/cm³)1.539
R-factor0.045

This table represents typical crystallographic data for a small organic molecule and is not the experimental data for this compound.

Such data provides definitive proof of the molecular structure and offers insights into intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. For this compound, the presence of the hydroxyl group and the nitrogen atoms of the naphthyridine ring would likely lead to the formation of strong hydrogen bonding networks in the solid state, influencing its physical properties.

Computational and Theoretical Investigations of 1 Chloro 2,6 Naphthyridin 4 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely employed to predict a variety of molecular properties by calculating the electron density of a system. For 1-Chloro-2,6-naphthyridin-4-ol, DFT calculations, often using functionals like B3LYP and basis sets such as 6-311++G(d,p), can elucidate its fundamental physicochemical characteristics. nih.gov

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that systematically alters the molecular geometry to find the configuration with the lowest potential energy.

For this compound, the naphthyridine core is expected to be largely planar due to its aromatic nature. The substituents, a chloro group at position 1 and a hydroxyl group at position 4, lie within this plane. A key structural aspect to consider is the potential for tautomerism, specifically the keto-enol equilibrium between the 4-ol form (this compound) and its corresponding keto tautomer (1-Chloro-2,6-naphthyridin-4(3H)-one). DFT calculations can predict the relative energies of these tautomers, indicating which form is more stable in the gas phase or in solution. Typically, for hydroxypyridine and related heterocycles, the equilibrium position is highly dependent on the solvent environment.

The optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's steric and electronic properties.

Interactive Table 1: Predicted Geometrical Parameters for this compound (enol tautomer) from DFT Calculations

Note: These are representative values for a planar optimized structure based on DFT calculations of similar heterocyclic systems.

ParameterBondPredicted ValueParameterAnglePredicted Value
Bond LengthC1-Cl1.74 ÅBond AngleN2-C1-C8a116.5°
Bond LengthC4-O1.36 ÅBond AngleC3-C4-C4a121.0°
Bond LengthC=N1.33 - 1.38 ÅBond AngleC3-C4-O124.5°
Bond LengthC-C (aromatic)1.39 - 1.42 ÅBond AngleC-N-C117.0° - 119.0°
Bond LengthO-H0.97 ÅBond AngleC-C-C118.0° - 122.0°

The electronic behavior of a molecule is governed by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (Egap) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich hydroxynaphthyridine ring, with significant contributions from the oxygen atom of the hydroxyl group and the π-system. The LUMO is likely distributed across the bicyclic π-system, influenced by the electron-withdrawing effects of the two nitrogen atoms and the chlorine atom. This distribution makes the molecule susceptible to both electrophilic and nucleophilic attack at different sites.

Interactive Table 2: Predicted Electronic Properties of this compound from DFT Calculations

PropertyPredicted Value (eV)Significance
HOMO Energy-6.5Electron-donating capability
LUMO Energy-1.8Electron-accepting capability
HOMO-LUMO Gap (Egap)4.7Chemical reactivity, stability

Quantum chemical calculations are highly effective at predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts (δ). researchgate.net These predicted shifts for both ¹H and ¹³C nuclei can be compared with experimental spectra to confirm the molecular structure. The calculations account for the electronic environment of each nucleus; for instance, protons and carbons near electronegative atoms like N, O, and Cl are expected to be deshielded and resonate at a higher frequency (downfield).

Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies that correspond to infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or twisting of bonds. These predictions are valuable for assigning experimental spectral bands to specific molecular motions. Calculated frequencies are often systematically scaled to correct for anharmonicity and other method-inherent approximations. uni-muenchen.de

Interactive Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) and Vibrational Frequencies (cm⁻¹) for this compound

Note: NMR shifts are relative to TMS. Vibrational frequencies are scaled.

Spectroscopy Atom/Group Predicted Value Assignment
¹³C NMR C1150.2C-Cl
C3105.8C-H
C4162.5C-OH
C4a145.1Bridgehead C
C5118.9C-H
C7148.3C-H
C8120.4C-H
C8a142.6Bridgehead C
¹H NMR H36.8Aromatic H
H57.6Aromatic H
H78.5Aromatic H
H87.8Aromatic H
O-H9.5Hydroxyl H
Vibrational O-H stretch3450Strong, broad
Frequencies C-H stretch (aromatic)3050-3150Medium
C=N/C=C stretch1500-1620Strong-Medium
C-O stretch1250Strong
C-Cl stretch750Medium

Electrostatic Potential (ESP) Surface Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (ESP) surface is a visual representation of the charge distribution within a molecule. It is mapped onto the electron density surface, with colors indicating different potential values: red typically signifies regions of negative potential (electron-rich), while blue indicates positive potential (electron-poor).

The ESP surface of this compound is predicted to show:

Negative Potential (Red/Yellow): Concentrated around the electronegative nitrogen atoms (N2 and N6) and the oxygen atom of the hydroxyl group. These sites are the most likely targets for electrophilic attack or for acting as hydrogen bond acceptors.

Positive Potential (Blue): Located around the hydrogen atoms, particularly the hydroxyl proton, making it the primary site for hydrogen bond donation.

Neutral/Slightly Positive Regions (Green/Light Blue): The carbon framework of the aromatic rings.

This analysis is invaluable for predicting how the molecule will interact with other reagents, solvents, or biological receptors, highlighting the regions responsible for intermolecular interactions. nih.gov

Reaction Mechanism Studies and Transition State Characterization

DFT calculations are instrumental in exploring the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states. A transition state is an energy maximum along a reaction coordinate and its structure provides a snapshot of the bond-breaking and bond-forming processes.

For this compound, a potential reaction for study is the nucleophilic aromatic substitution (SNAr) of the chlorine atom at the C1 position. Computational studies could model the attack of a nucleophile (e.g., an amine or alkoxide) on this position. The calculations would involve:

Locating the Transition State: The geometry of the transition state for the formation of the Meisenheimer complex intermediate would be optimized.

Frequency Calculation: A key confirmation of a true transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

Activation Energy Calculation: The energy difference between the reactants and the transition state provides the activation barrier (Ea), a critical factor in determining the reaction rate.

Such studies can explain the regioselectivity of reactions and predict how substituents might influence reactivity. nih.gov

Molecular Modeling of Intermolecular Interactions

The biological and material properties of a molecule are often dictated by its intermolecular interactions. For this compound, several types of non-covalent interactions are possible:

Hydrogen Bonding: The hydroxyl group (-OH) is a strong hydrogen bond donor, while the two ring nitrogens and the hydroxyl oxygen are potent hydrogen bond acceptors. This allows for the formation of strong, directional interactions, leading to dimers or larger supramolecular assemblies.

π-π Stacking: The planar aromatic naphthyridine ring can interact with other aromatic systems through π-π stacking.

Halogen Bonding: The chlorine atom can act as a Lewis acidic site and interact with a Lewis base (halogen bonding), although this is generally weaker than hydrogen bonding.

Molecular modeling can quantify the strength of these interactions. By calculating the binding energy of a dimer of this compound, for instance, the stability of different interaction geometries (e.g., hydrogen-bonded vs. stacked) can be compared.

Interactive Table 4: Predicted Intermolecular Interaction Energies for this compound Dimers

Interaction TypeDimer ConfigurationPredicted Binding Energy (kcal/mol)
Hydrogen BondingO-H···N2-7.5 to -9.0
Hydrogen BondingO-H···N6-7.0 to -8.5
π-π StackingParallel-displaced-2.5 to -4.0

Advanced Applications in Organic Synthesis and Materials Chemistry

1-Chloro-2,6-naphthyridin-4-ol as a Versatile Synthetic Intermediate

The utility of this compound in organic synthesis stems from its identity as a poly-functionalized heterocyclic building block. The chlorine atom at the 1-position acts as a proficient leaving group, while the hydroxyl group at the 4-position can be engaged in various reactions. This dual reactivity allows for sequential and site-selective modifications, making it an ideal intermediate for constructing more elaborate molecules.

Heterocyclic compounds are fundamental to medicinal chemistry and materials science. Halo-naphthyridine derivatives, such as this compound, serve as key intermediates for introducing the naphthyridine core into larger, more complex systems. The chlorine atom is particularly susceptible to nucleophilic aromatic substitution reactions, enabling the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.

This reactivity is exploited to fuse other ring systems onto the naphthyridine scaffold or to couple it with other heterocyclic units. For instance, in reactions analogous to those seen with other chloro-naphthyridines, the chlorine atom can be displaced by amines, alcohols, or thiols, paving the way for the synthesis of polycyclic aromatic systems with tailored electronic and steric properties. nih.gov The strategic placement of the nitrogen atoms within the 2,6-naphthyridine (B1209661) core influences the electronic distribution of the ring system, thereby modulating the reactivity of the chloro-substituent and guiding the construction of new molecular architectures.

Table 1: Representative Transformations of Chloro-Naphthyridine Scaffolds

Reaction Type Nucleophile Resulting Bond Application
Amination Primary/Secondary Amines C-N Synthesis of amino-naphthyridines, precursors for bioactive molecules
Alkoxylation Alcohols/Phenols C-O Formation of ether linkages, modification of electronic properties
Thiolation Thiols C-S Introduction of sulfur-containing moieties

| Cross-Coupling | Organometallic Reagents | C-C | Construction of bi-aryl systems and complex carbon skeletons |

This table illustrates common synthetic routes utilizing the reactivity of the chloro-substituent on a naphthyridine ring, based on established chemical principles.

The development of new therapeutic agents and functional materials often relies on the synthesis of compound libraries where a central scaffold is systematically modified. This compound is an excellent precursor for this purpose. The chloro and hydroxyl groups are orthogonal handles for derivatization.

For example, the chlorine atom can be replaced through nucleophilic substitution reactions, while the hydroxyl group can be alkylated, acylated, or converted to other functional groups. This allows for the generation of a diverse range of derivatives from a single starting material. nih.gov This approach is highly efficient for exploring structure-activity relationships, where modifications at different positions on the naphthyridine ring can fine-tune the biological activity or material properties of the resulting compounds. nih.gov

Role in Coordination Chemistry and Ligand Design

Coordination chemistry involves the study of compounds formed between a central metal atom and surrounding molecules or ions, known as ligands. The design of effective ligands is crucial for applications ranging from catalysis to medical imaging.

The defining feature of the naphthyridine core in coordination chemistry is the presence of two nitrogen atoms whose lone pairs of electrons can donate to a metal center. nih.govnih.gov The geometry of the 2,6-naphthyridine isomer positions these nitrogen atoms in a way that can support the formation of stable metal complexes. Depending on the metal ion and other coordinating ligands, naphthyridines can act as either monodentate or bidentate ligands. nih.gov In its role as a bidentate ligand, the two nitrogen atoms can bind to a single metal center, forming a stable chelate ring. This chelating ability is a foundational principle in the design of complex coordination compounds. nih.gov

A chelating agent is a ligand that can form two or more separate coordinate bonds to a single central metal ion. The resulting metal complex, known as a chelate, exhibits enhanced stability compared to complexes with analogous monodentate ligands, an observation known as the "chelate effect."

Key principles in the design of chelating agents include:

Number and Type of Donor Atoms: The nitrogen atoms in the 2,6-naphthyridine ring are effective electron-pair donors (Lewis bases) for coordinating with metal ions (Lewis acids). nih.gov

Chelate Ring Size: The formation of five- or six-membered rings between the ligand and the metal center is generally the most thermodynamically stable arrangement. The geometry of the naphthyridine core facilitates the formation of such stable rings.

Ligand Rigidity and Conformation: Pre-organizing the donor atoms in a rigid conformation that matches the preferred coordination geometry of a target metal ion can significantly increase the stability of the resulting complex. nih.gov

Steric and Electronic Effects: Substituents on the ligand, such as the chloro and hydroxyl groups on this compound, can be modified to tune the electronic properties and steric bulk of the ligand. nih.gov This influences the ligand's selectivity for different metal ions and the properties of the final metal complex.

The 2,6-naphthyridine skeleton provides a rigid framework that is ideal for constructing sophisticated chelating agents for specific metal ions.

Development of Functional Materials and Advanced Chemical Systems

The unique electronic properties and coordinating capabilities of naphthyridine derivatives make them attractive components for the development of functional materials. The derivatization of the this compound core can lead to compounds with specific photophysical or electronic characteristics. For example, the synthesis of 1,5-naphthyridine-based polymers has been explored for their potential as new functional materials in electronics. nih.gov

By incorporating the 2,6-naphthyridine unit into larger conjugated systems, it is possible to create organic semiconductors or materials for light-emitting diodes (OLEDs). Furthermore, the metal complexes formed from naphthyridine-based ligands can exhibit interesting properties, such as luminescence or catalytic activity. These metal-organic systems form the basis for advanced chemical sensors, catalysts, and photofunctional devices. The ability to systematically modify the periphery of the this compound scaffold allows for the fine-tuning of these material properties, opening avenues for the rational design of new technologies.

Applications in Electronics and Optoelectronic Materials

Currently, there is a lack of specific research detailing the application of this compound in electronic and optoelectronic materials. The exploration of its potential in these fields is still in a theoretical and speculative stage. The inherent electronic characteristics of the naphthyridine core, such as its electron-deficient nature, suggest that derivatives of this compound could be synthesized to exhibit semiconducting or light-emitting properties. However, without experimental data, no definitive applications can be reported at this time.

Investigation of Surface Adsorption Phenomena

The potential of this compound in the study of surface adsorption phenomena, for applications such as chemical sensing or surface modification, has not yet been specifically investigated in published research. The presence of nitrogen atoms in the naphthyridine rings and the hydroxyl and chloro substituents could theoretically enable interactions with various surfaces. These interactions would be fundamental for developing new sensors or for modifying the chemical properties of materials. Nevertheless, a detailed understanding of the adsorption behavior of this compound awaits dedicated experimental and computational studies.

Q & A

Q. What are the recommended synthetic routes for 1-Chloro-2,6-naphthyridin-4-ol?

The compound can be synthesized via multi-step reactions involving halogenation and cyclization. For example, chlorination of naphthyridine precursors using reagents like POCl₃ or PCl₅ under reflux conditions (60–80°C) is common. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity. Structural validation requires NMR and IR spectroscopy .

Q. How should researchers characterize the structural integrity of this compound?

Key techniques include:

  • ¹H/¹³C NMR : Peaks at δ 8.55 (d, aromatic protons) and δ 168.70 (carbonyl carbons) confirm naphthyridine core and substituents .
  • IR spectroscopy : Bands near 1645 cm⁻¹ indicate C=O stretching, while 2963 cm⁻¹ corresponds to C-H bonds in alkyl groups .
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.

Q. What analytical methods confirm functional group presence in this compound?

  • IR spectroscopy : Detects hydroxyl (-OH) stretches (~3200 cm⁻¹) and chloro (-Cl) vibrations (600–800 cm⁻¹) .
  • X-ray crystallography : Resolves spatial arrangement of the chloro and hydroxyl groups, critical for reactivity studies .

Advanced Research Questions

Q. How can molecular docking simulations predict the antimicrobial mechanism of this compound?

  • Target selection : Prioritize validated targets like DNA gyrase (PDB ID: 1KZN).
  • Docking software : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions.
  • Validation : Compare binding affinity (ΔG) with known inhibitors (e.g., ciprofloxacin). Studies on analogous compounds show high affinity for DNA gyrase (-9.2 kcal/mol) .

Q. What strategies optimize synthetic yield in multi-step protocols?

  • Reagent optimization : Use deuterated solvents (e.g., CDCl₃) to monitor reaction progress via in-situ NMR .
  • Catalysis : Palladium-based catalysts improve cyclization efficiency (yield: 61% in GP2 method) .
  • Controlled chlorination : Adjust stoichiometry of Cl donors (e.g., 1.2 eq. PCl₅) to minimize byproducts.

Q. How to resolve contradictions in antimicrobial activity data (e.g., Gram-positive vs. Gram-negative efficacy)?

  • Experimental design : Standardize MIC assays using CLSI guidelines.
  • Membrane permeability : Assess outer membrane disruption via LPS-binding assays for Gram-negative bacteria.
  • Data interpretation : Analogous morpholine derivatives show 4x higher Gram-positive activity due to enhanced penetration .

Q. Which computational parameters predict the druglikeness of this compound?

  • cLogP : Optimal range (1–3) ensures lipid solubility. Calculated cLogP: 2.1 .
  • Polar surface area (PSA) : ≤140 Ų (ideal for oral bioavailability).
  • H-bond donors/acceptors : ≤5/10 aligns with Lipinski’s rules .

Q. What mechanistic insights explain reactivity in nucleophilic substitution reactions?

  • Kinetic studies : Monitor Cl⁻ displacement using UV-Vis spectroscopy.
  • DFT calculations : Predict activation energy barriers for SNAr (nucleophilic aromatic substitution) pathways.
  • Isotopic labeling : Deuterated analogs (e.g., this compound-d₅) trace reaction pathways .

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